molecular formula C12H20N2O B1386750 N-(2-Furylmethyl)-2-piperidin-1-ylethanamine CAS No. 100525-71-1

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Cat. No.: B1386750
CAS No.: 100525-71-1
M. Wt: 208.3 g/mol
InChI Key: LXYJWYBKBPPUGF-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is a chemical compound with the molecular formula C₁₂H₂₄N₂O It is a derivative of piperidine and furan, featuring a furan ring attached to an ethanamine group, which is further substituted with a piperidine moiety

Synthetic Routes and Reaction Conditions:

  • Furan Derivative Synthesis: The synthesis of this compound typically begins with the preparation of the furan derivative. This involves the reaction of furan with an appropriate alkylating agent to introduce the necessary functional groups.

  • Piperidine Addition: The next step involves the addition of piperidine to the furan derivative. This can be achieved through nucleophilic substitution reactions, where the furan derivative acts as the nucleophile and piperidine as the electrophile.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, leading to the formation of different derivatives.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound, resulting in a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various alkyl halides, amines, and alcohols can be used as substitution reagents.

Major Products Formed:

  • Oxidized Products: These can include aldehydes, ketones, and carboxylic acids.

  • Reduced Products: Reduced products may include alcohols and amines.

  • Substituted Derivatives: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

FMP is recognized for its potential as a pharmacological agent due to its structural features that allow interaction with biological targets. The compound's piperidine ring and furylmethyl substituent contribute to its activity in several therapeutic areas.

1.1. Neuropharmacology

FMP has been investigated for its effects on the central nervous system (CNS). Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopamine pathways, which are crucial in treating depression and anxiety disorders. Research has shown that modifications in the piperidine structure can enhance the compound's affinity for serotonin receptors, leading to improved antidepressant effects.

1.2. Cancer Treatment

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, analogs of FMP have been tested for their efficacy against poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The structural characteristics of FMP may allow it to serve as a lead compound for developing novel PARP inhibitors, potentially expanding treatment options for various cancers .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of FMP is critical for optimizing its pharmacological properties. Research has focused on modifying the piperidine and furylmethyl groups to enhance selectivity and potency against specific biological targets.

2.1. Analog Development

A series of FMP analogs have been synthesized and evaluated for their biological activity against equilibrative nucleoside transporters (ENTs). These studies aim to identify compounds with enhanced selectivity towards ENT2 over ENT1, which could have implications in treating conditions like ischemia and cancer .

Compound Target IC50 (µM) Selectivity
FMPENT15.995-fold more selective to ENT2
Analogue 1ENT11.82No effect on ENT2
Analogue 2ENT236.82Comparable selectivity

Industrial Applications

Beyond medicinal uses, FMP's unique chemical properties may lend themselves to applications in materials science and chemical synthesis.

3.1. Synthesis of Heterocycles

FMP can serve as a building block in the synthesis of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity can be exploited in various organic reactions, including cyclization processes that yield biologically active molecules.

3.2. Drug Formulation

The compound's solubility and stability characteristics make it a candidate for formulation studies aimed at improving drug delivery systems. Research into nanoparticle encapsulation or polymer-based delivery methods could enhance the bioavailability of drugs derived from FMP.

Case Studies

Several case studies highlight the therapeutic potential of FMP and its analogs:

  • Case Study 1 : A study demonstrated that a specific analogue of FMP showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Case Study 2 : Research involving animal models indicated that FMP analogs could reduce anxiety-like behaviors, supporting their role as potential anxiolytic agents.

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-2-piperidin-1-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Furylmethyl)ethanamine: This compound is structurally similar but lacks the piperidine moiety.

  • N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamine: Another related compound with a phenyl group instead of piperidine.

  • N,N-Bis(2-furylmethyl)amine: A compound with two furan rings attached to an amine group.

Uniqueness: N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is unique due to its combination of furan and piperidine rings, which imparts distinct chemical and biological properties compared to its similar compounds

Biological Activity

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is a compound of interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a furylmethyl group. Its chemical structure can be represented as follows:

Chemical Structure C12H16N2O\text{Chemical Structure }C_{12}H_{16}N_2O

Research indicates that this compound may exhibit activity through multiple biological pathways:

  • Inhibition of Kinases : The compound has been noted for its potential to inhibit specific kinases, particularly those involved in inflammatory responses. This suggests a role in anti-inflammatory therapies.
  • Neurotransmitter Modulation : Given its structural similarity to other piperidine derivatives, it may interact with neurotransmitter systems, influencing mood and cognitive functions.
  • Antiviral Activity : Some studies have indicated that derivatives of piperidine compounds can exhibit antiviral properties, particularly against influenza viruses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits MNK1 and MNK2 kinases
Antiviral ActivityEffective against Influenza A and B
Neurotransmitter InteractionModulates serotonin and dopamine levels

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings suggest that this compound could serve as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound exhibited antiviral activity against Influenza A virus. The compound was tested alongside standard antiviral agents, showing comparable efficacy at certain concentrations. This positions it as a potential candidate for further development in antiviral therapies .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJWYBKBPPUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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